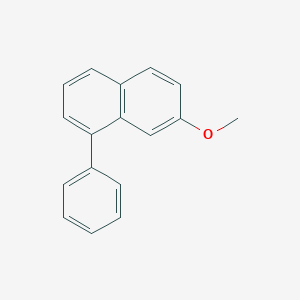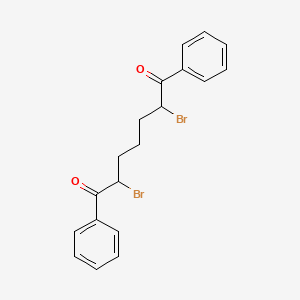
3-O-Acetyldammarenediol-II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-Acetyldammarenediol-II is a triterpenoid compound derived from dammarenediol-II. It is a precursor to various biologically active dammarane-type tetracyclic ginsenosides, which are significant due to their pharmacological properties. These ginsenosides are primarily found in Panax ginseng and have potential effects on the central nervous, cardiovascular, endocrine, and immune systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The biosynthesis of 3-O-Acetyldammarenediol-II involves the cyclization of 2,3-oxidosqualene to dammarenediol-II, catalyzed by dammarenediol-II synthase. This process can be achieved through heterologous expression in microbial systems such as Escherichia coli. The synthetic biology approach involves co-expression of squalene synthase, squalene epoxidase, and NADPH-cytochrome P450 reductase from various sources .
Industrial Production Methods
Industrial production of this compound can be optimized using microbial cell factories. For instance, the use of transgenic tobacco cell suspension cultures overexpressing dammarenediol-II synthase has been explored. This method allows for the sustainable production of the compound with high yields .
Analyse Chemischer Reaktionen
Types of Reactions
3-O-Acetyldammarenediol-II undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in the synthesis of ginsenosides and other bioactive compounds .
Wissenschaftliche Forschungsanwendungen
3-O-Acetyldammarenediol-II has numerous scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex triterpenoid compounds.
Biology: It is used to study the biosynthesis pathways of ginsenosides and their biological activities.
Medicine: It has potential therapeutic applications due to its role in the synthesis of ginsenosides, which exhibit anti-inflammatory, anti-cancer, and immune-modulating properties.
Industry: It is used in the production of natural products and pharmaceuticals through microbial fermentation and synthetic biology techniques
Wirkmechanismus
The mechanism of action of 3-O-Acetyldammarenediol-II involves its conversion to various ginsenosides, which then exert their effects on molecular targets and pathways. These ginsenosides interact with receptors and enzymes in the body, modulating signaling pathways related to inflammation, cell proliferation, and immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dammarenediol-II: The precursor to 3-O-Acetyldammarenediol-II, involved in the biosynthesis of ginsenosides.
Protopanaxadiol: Another triterpenoid compound found in ginseng, with similar pharmacological properties.
Protopanaxatriol: A related compound that also serves as a precursor to various ginsenosides.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of dammarane-type tetracyclic ginsenosides. Its acetylation at the 3-O position distinguishes it from other similar compounds and contributes to its specific biological activities .
Eigenschaften
CAS-Nummer |
22558-20-9 |
|---|---|
Molekularformel |
C32H54O3 |
Molekulargewicht |
486.8 g/mol |
IUPAC-Name |
[(3S,8R,9S,10R,13S,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H54O3/c1-21(2)11-10-17-32(9,34)26-15-20-30(7)24-12-13-25-28(4,5)27(35-22(3)33)16-18-29(25,6)23(24)14-19-31(26,30)8/h11,23-27,34H,10,12-20H2,1-9H3/t23-,24+,25?,26-,27-,29+,30+,31-,32-/m0/s1 |
InChI-Schlüssel |
WPBWAQJFGPOSHJ-YCFUGUDKSA-N |
Isomerische SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@]2([C@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)O)C |
Kanonische SMILES |
CC(=CCCC(C)(C1CCC2(C1(CCC3C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


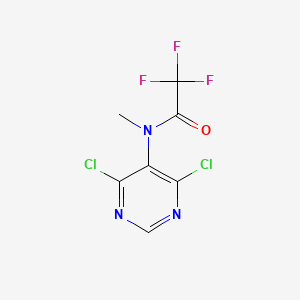


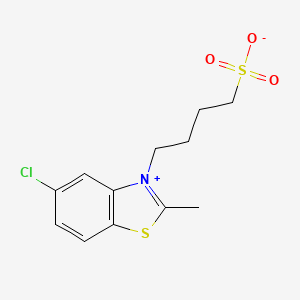
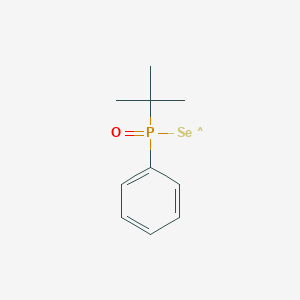
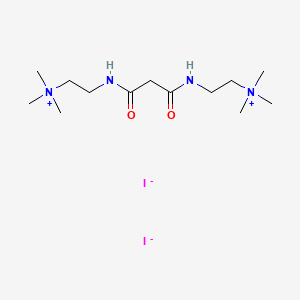
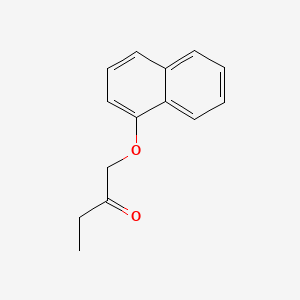
![2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13755694.png)
